molecular formula C18H24ClNO4 B4852320 8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4852320
M. Wt: 353.8 g/mol
InChI Key: IFAAFKLTXTVSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as SPIRO or Spiro-OMeTAD, is a popular organic semiconductor material that has gained significant attention in the scientific community due to its unique properties. This compound is widely used in various applications such as solar cells, light-emitting diodes, and field-effect transistors due to its high charge mobility, good stability, and low cost.

Mechanism of Action

The mechanism of action of Spiro-OMeTAD in solar cells involves its ability to transport holes from the perovskite layer to the electrode. The material forms a p-type semiconductor layer, which facilitates the transfer of holes. In OLEDs, Spiro-OMeTAD is used as a hole injection layer, where it helps to inject holes into the organic layer. In OFETs, Spiro-OMeTAD is used as a hole transport material, where it facilitates the movement of holes through the organic layer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Spiro-OMeTAD. However, it is generally considered to be a low toxicity material, and there are no known harmful effects associated with its use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of Spiro-OMeTAD is its high charge mobility, which makes it an excellent material for use in organic electronics. It is also relatively low cost and easy to synthesize. However, one of the main limitations of Spiro-OMeTAD is its relatively low stability, particularly in the presence of moisture and oxygen. This can limit its use in certain applications, such as long-term outdoor use in solar cells.

Future Directions

There are several future directions for research on Spiro-OMeTAD. One area of interest is the development of more stable versions of the material that can be used in a wider range of applications. Another area of interest is the use of Spiro-OMeTAD in other types of devices, such as sensors and memory devices. Additionally, there is ongoing research on the use of Spiro-OMeTAD in combination with other materials to improve the performance of organic electronics.

Scientific Research Applications

Spiro-OMeTAD is widely used in scientific research, particularly in the field of organic electronics. It is used as a hole transport material in perovskite solar cells, which are a promising alternative to traditional silicon-based solar cells. Spiro-OMeTAD has also been used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-3-16(24-14-4-5-15(19)13(2)12-14)17(21)20-8-6-18(7-9-20)22-10-11-23-18/h4-5,12,16H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAAFKLTXTVSFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2(CC1)OCCO2)OC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[2-(4-chloro-3-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

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